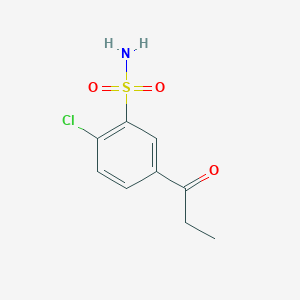

2-Chloro-5-propanoylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-propanoylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-2-8(12)6-3-4-7(10)9(5-6)15(11,13)14/h3-5H,2H2,1H3,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQOOWCYCALODH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 5 Propanoylbenzene 1 Sulfonamide

Strategic Design of Synthetic Pathways for 2-Chloro-5-propanoylbenzene-1-sulfonamide

The rational design of a synthetic route to this compound is predicated on the principles of electrophilic aromatic substitution and the manipulation of functional group directing effects. A common strategy involves the sequential introduction of the required substituents onto a benzene (B151609) ring, culminating in the formation of the sulfonamide group.

The synthesis typically commences with a readily available substituted benzene derivative. A logical and efficient pathway begins with chlorobenzene (B131634), which undergoes a Friedel-Crafts acylation followed by chlorosulfonation and subsequent amination.

Step 1: Friedel-Crafts Acylation The initial step involves the acylation of chlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 1-(4-chlorophenyl)propan-1-one. The chloro group is an ortho-, para-director, leading primarily to the para-substituted product due to reduced steric hindrance at the para position.

Step 2: Chlorosulfonation The intermediate, 1-(4-chlorophenyl)propan-1-one, is then subjected to chlorosulfonation, typically using chlorosulfonic acid (ClSO₃H). This step introduces the sulfonyl chloride (-SO₂Cl) group onto the aromatic ring. The regiochemical outcome of this reaction is critical and is discussed in detail in section 2.3. The reaction yields the key precursor, 2-chloro-5-propanoylbenzene-1-sulfonyl chloride sigmaaldrich.com.

Step 3: Amination (Aminolysis) The final step is the conversion of the sulfonyl chloride to a sulfonamide. This is achieved through reaction with an amine source, typically aqueous ammonia or ammonium hydroxide (B78521). This nucleophilic substitution reaction replaces the chloride on the sulfonyl group with an amino (-NH₂) group, yielding the target compound, this compound.

A summary of this primary synthetic pathway is presented below:

| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |

| 1 | Chlorobenzene, Propanoyl chloride | AlCl₃ | 1-(4-chlorophenyl)propan-1-one | Friedel-Crafts Acylation |

| 2 | 1-(4-chlorophenyl)propan-1-one | ClSO₃H | 2-chloro-5-propanoylbenzene-1-sulfonyl chloride | Chlorosulfonation |

| 3 | 2-chloro-5-propanoylbenzene-1-sulfonyl chloride | NH₃ (aq) | This compound | Amination |

The efficiency and yield of the synthesis depend heavily on the optimization of reaction parameters for each step.

Friedel-Crafts Acylation : The stoichiometry of the Lewis acid catalyst (AlCl₃) is crucial; typically, slightly more than one equivalent is required as it complexes with both the acyl chloride and the resulting ketone product. The reaction is often performed in a non-polar solvent like dichloromethane or carbon disulfide at low temperatures to control reactivity and minimize side reactions.

Chlorosulfonation : This reaction is highly exothermic and requires careful temperature control, usually between 0°C and room temperature, to prevent polysulfonation and decomposition. An excess of chlorosulfonic acid is commonly used to ensure complete conversion of the starting material.

Amination : The reaction of the sulfonyl chloride with ammonia is generally rapid. Key parameters include the concentration of the ammonia solution and the reaction temperature. The use of a suitable solvent, such as tetrahydrofuran (THF) or acetone, can facilitate the reaction. A base is often required to neutralize the hydrochloric acid byproduct, and in this case, excess ammonia serves this purpose.

Exploration of Novel and Green Synthesis Approaches

Recent advancements in chemical synthesis have focused on developing more environmentally friendly and efficient methods. These "green" approaches aim to reduce waste, avoid hazardous solvents, and lower energy consumption. tandfonline.comingentaconnect.com

The classical synthesis of sulfonamides often relies on volatile and hazardous organic solvents. Green chemistry seeks to replace these with more sustainable alternatives.

Sustainable Solvents : Research has shown that sulfonamide synthesis can be effectively carried out in environmentally benign solvents such as water, ethanol, glycerol, and deep eutectic solvents (DES). researchgate.netresearchgate.net For instance, a method using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an oxidant allows for the one-pot conversion of thiols to sulfonamides in water or glycerol, avoiding the isolation of the sulfonyl chloride intermediate. researchgate.netresearchgate.net

Novel Catalytic Systems : Modern catalytic methods provide efficient and green pathways to sulfonamides. A nano-structured ruthenium catalyst immobilized on magnetite (nano-Ru/Fe₃O₄) has been used for the direct coupling of sulfonamides and alcohols, producing only water as a byproduct. acs.org This system benefits from easy magnetic separation and catalyst recycling. acs.org Another approach involves the copper-catalyzed synthesis of sulfonamides from sodium sulfinates and amines in an aqueous medium under microwave irradiation. tandfonline.com

Mechanochemistry and microwave irradiation represent two powerful techniques for accelerating reactions, improving yields, and promoting green chemistry principles.

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields in sulfonamide synthesis compared to conventional heating. organic-chemistry.orgresearchgate.net One efficient microwave-assisted method allows for the synthesis of sulfonamides directly from sulfonic acids using 2,4,6-trichloro- organic-chemistry.orgscribd.comnih.gov-triazine (TCT) as an activating agent, bypassing the need for sulfonyl chloride intermediates. organic-chemistry.orgscribd.com This method demonstrates high yields and good functional group tolerance under mild conditions. scribd.com

| Method | Reaction Time | Yield | Conditions |

| Conventional Heating | Several hours | Moderate to Good | High temperatures, organic solvents |

| Microwave Irradiation | 10-20 minutes | Excellent | Lower temperatures, aqueous media possible tandfonline.comscribd.com |

Mechanochemical Synthesis : Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a solvent-free or low-solvent alternative. rwth-aachen.de A three-component, palladium-catalyzed aminosulfonylation has been developed that reacts aryl bromides or aromatic carboxylic acids with K₂S₂O₅ and an amine under mechanochemical conditions. nih.gov This strategy provides a direct route to a wide range of sulfonamides, is tolerant of various functional groups, and can be scaled up to gram quantities. nih.govthieme-connect.com

Regioselectivity and Stereochemical Considerations in Synthesis

The regiochemical outcome of the electrophilic aromatic substitution steps is paramount to the successful synthesis of this compound.

The key step governing the final substitution pattern is the chlorosulfonation of 1-(4-chlorophenyl)propan-1-one. The orientation of the incoming electrophile (-SO₂Cl) is directed by the two existing substituents on the benzene ring:

Chloro group (at C4) : This is a deactivating but ortho-, para-directing group due to the interplay between its electron-withdrawing inductive effect and electron-donating resonance effect.

Propanoyl group (at C1) : This is a strongly deactivating and meta-directing group due to its strong electron-withdrawing inductive and resonance effects.

The target position for sulfonation is C5 (relative to the propanoyl group), which is ortho to the chloro group and meta to the propanoyl group. In this case, the directing effects of both substituents are synergistic, reinforcing substitution at the same position. The ortho-directing effect of the chlorine and the meta-directing effect of the propanoyl group both favor the introduction of the sulfonyl chloride group at the desired carbon. This alignment of directing effects leads to a high degree of regioselectivity and simplifies the purification of the desired isomer. fiveable.melibretexts.orglibretexts.org

There are no chiral centers created during this synthetic sequence, so stereochemical considerations are not a factor in the primary synthesis of the aromatic core.

Purification and Isolation Methodologies in Academic Synthesis

The purification and isolation of this compound and related sulfonamide derivatives in an academic research setting are critical steps to ensure the material's purity for subsequent characterization and use. The methodologies employed are standard laboratory techniques designed to remove unreacted starting materials, reagents, and by-products from the crude reaction mixture. The choice of a specific method depends on the physical and chemical properties of the target compound and the nature of the impurities. Common techniques documented in the synthesis of analogous compounds include recrystallization, column chromatography, and precipitation.

Recrystallization is a widely utilized technique for purifying solid compounds. This method relies on the principle of differential solubility of the desired compound and impurities in a suitable solvent or solvent system at different temperatures. For sulfonamide derivatives, solvents such as ethyl acetate, n-hexane, and lower alcohols like methanol and ethanol are often employed. google.com The process typically involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is highly soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of purified crystals, while the impurities remain dissolved in the mother liquor. For instance, in the synthesis of related sulfonamide-bearing compounds, recrystallization from a mixture of ethyl acetate and n-hexane has been effectively used. Similarly, related benzoic acid derivatives have been purified by recrystallization from acetone-hexane. google.com

Column chromatography is another fundamental purification technique, particularly useful for separating compounds with similar polarities. google.com In this method, a solution of the crude product is passed through a column packed with a stationary phase, typically silica gel. An appropriate solvent system (eluent) is used to move the components of the mixture down the column at different rates based on their affinity for the stationary phase. For sulfonamide-containing benzoic acids, a common eluent system is benzene with 5% acetic acid. google.com A more modern and efficient variation is Flash-Prep-HPLC (High-Performance Liquid Chromatography), which has been used for the purification of complex sulfonamide derivatives. This technique utilizes a C18 column and a gradient mobile phase, such as water and acetonitrile (B52724), to achieve high-purity separation. google.com

Precipitation is also a common method for isolating sulfonamide derivatives, especially from aqueous solutions. This can be achieved by altering the pH of the solution to decrease the solubility of the target compound. For example, crude products can be poured onto crushed ice or into water to induce precipitation. google.comnih.gov The resulting solid can then be collected by filtration, washed with appropriate solvents, such as dilute hydrochloric acid, and dried. google.comnih.gov This method is often used as an initial purification step before further purification by recrystallization or chromatography.

The selection and optimization of these purification techniques are essential for obtaining this compound with the high degree of purity required for analytical and biological studies. The progress of purification is often monitored by Thin-Layer Chromatography (TLC). nih.gov

| Purification Method | Details | Compound Class |

| Recrystallization | The crude product is dissolved in a hot solvent and allowed to cool, causing the purified compound to crystallize. | 2-Methoxy-5-propanoylbenzene-1-sulfonamide |

| Column Chromatography | The crude product is separated on a silica gel column. | 2-Chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic Acid |

| Precipitation | The reaction mixture is cooled or poured into a non-solvent (e.g., ice water) to precipitate the product. | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid |

| Flash-Prep-HPLC | A rapid form of column chromatography using a C18 column and a gradient elution. | Substituted sulfonamide derivatives |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Chloro 5 Propanoylbenzene 1 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 2-Chloro-5-propanoylbenzene-1-sulfonamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the aliphatic protons of the propanoyl group.

Aromatic Region (δ 7.0-8.5 ppm): The 1,2,4-trisubstituted benzene (B151609) ring gives rise to a complex splitting pattern for the three aromatic protons. ias.ac.inlibretexts.org The proton positioned between the electron-withdrawing chloro and sulfonamide groups is expected to be the most deshielded and appear furthest downfield. jove.com The other two protons will exhibit splitting patterns consistent with their ortho, meta, and para relationships to the substituents and each other. wisc.eduyoutube.com The presence of both electron-withdrawing (chloro, sulfonamide, propanoyl) and ortho/para-directing (chloro) groups influences the precise chemical shifts. jove.com

Propanoyl Group (δ 1.2-3.2 ppm): The ethyl fragment of the propanoyl group will present as a classic quartet and triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group are expected to resonate as a quartet around δ 3.0-3.2 ppm, while the terminal methyl protons (-CH₃) will appear as a triplet further upfield, likely around δ 1.2 ppm.

Sulfonamide Protons (-SO₂NH₂): The two protons of the sulfonamide group are expected to appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule.

Carbonyl Carbon (δ 190-210 ppm): The ketone carbonyl carbon is the most deshielded carbon and will appear as a singlet in the far downfield region of the spectrum, typically around 200 ppm. openstax.org

Aromatic Carbons (δ 120-150 ppm): Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. libretexts.orgdocbrown.info The carbons directly attached to the chloro, sulfonamide, and propanoyl substituents will have their chemical shifts significantly influenced by the electronic effects of these groups. oregonstate.edu Carbons bonded to electronegative substituents like chlorine will be deshielded. libretexts.org

Aliphatic Carbons (δ 8-40 ppm): The methylene (-CH₂) and methyl (-CH₃) carbons of the propanoyl group will appear in the upfield region of the spectrum. The methylene carbon, being closer to the carbonyl group, will be more deshielded than the terminal methyl carbon. docbrown.info

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | 7.5 - 8.5 (multiplets) | 125 - 145 |

| -SO₂NH₂ | Variable (broad singlet) | - |

| -C(=O)CH₂CH₃ | ~3.1 (quartet) | ~35 |

| -C(=O)CH₂CH₃ | ~1.2 (triplet) | ~8 |

| -C=O | - | ~200 |

| C-Cl | - | ~135 |

| C-SO₂NH₂ | - | ~140 |

| C-C(=O) | - | ~138 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To confirm the assignments made from 1D NMR and to elucidate the complete molecular structure, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org It would show a clear correlation between the methylene quartet and the methyl triplet of the propanoyl group. In the aromatic region, it would help to trace the connectivity of the three aromatic protons, identifying which protons are adjacent (ortho-coupled). youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. youtube.com This experiment would definitively link each aromatic proton signal to its corresponding carbon signal and similarly connect the methylene and methyl proton signals to their respective carbon signals in the propanoyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.com HMBC is crucial for identifying the quaternary (non-protonated) carbons. For instance, the protons of the methylene group would show a correlation to the carbonyl carbon and the aromatic carbon to which the propanoyl group is attached. The aromatic protons would show correlations to neighboring carbons and to the quaternary carbons, allowing for the unambiguous assignment of the substitution pattern on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are bonded. This can help to confirm the conformation of the molecule, for example, by showing spatial proximity between the sulfonamide protons and the adjacent aromatic proton.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. chemicalbook.comcaltech.edu

Identification and Interpretation of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would be expected to show characteristic bands for the sulfonamide, ketone, and substituted benzene moieties.

Sulfonamide Group (-SO₂NH₂): This group gives rise to several characteristic vibrations. Asymmetric and symmetric stretching of the S=O bonds are expected in the regions of 1300-1370 cm⁻¹ and 1120-1180 cm⁻¹, respectively. massbank.eu The N-H stretching of the primary sulfonamide would appear as two bands in the 3200-3400 cm⁻¹ region.

Propanoyl Group (-C(=O)CH₂CH₃): A strong, sharp absorption corresponding to the C=O stretch is a key feature for ketones and is expected around 1685-1690 cm⁻¹, with the frequency lowered from the typical aliphatic ketone value due to conjugation with the aromatic ring. openstax.orgspectroscopyonline.com

Aromatic Ring and C-Cl Bond: C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. docbrown.info C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. docbrown.info

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| -SO₂NH₂ | N-H Stretch | 3200 - 3400 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2980 | Medium-Weak |

| -C=O | C=O Stretch | 1685 - 1690 | Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium-Strong |

| -SO₂- | Asymmetric S=O Stretch | 1300 - 1370 | Strong |

| -SO₂- | Symmetric S=O Stretch | 1120 - 1180 | Strong |

| C-Cl | C-Cl Stretch | 600 - 800 | Medium-Strong |

Correlating Vibrational Modes with Molecular Structure and Conformation

While IR spectroscopy is excellent for identifying functional groups, Raman spectroscopy can provide complementary information. rsc.orgnih.gov For instance, the symmetric vibrations of the S=O bonds in the sulfonamide group often produce a strong Raman signal. nih.govacs.org The aromatic ring vibrations also tend to be strong in the Raman spectrum. By comparing the experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a more detailed assignment of the vibrational modes can be achieved, offering insights into the molecule's conformation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Fragmentation Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways, which provides further structural confirmation.

For this compound (C₉H₁₀ClNO₃S), HRMS would confirm the molecular weight of approximately 247.0069 g/mol . acs.org The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and its M+2 peak in an approximate 3:1 ratio. acs.org

Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner based on the stability of the resulting ions. wikipedia.org

Alpha-Cleavage: A major fragmentation pathway for aromatic ketones is the cleavage of the bond between the carbonyl carbon and the ethyl group (alpha-cleavage). whitman.edu This would result in the loss of an ethyl radical (•CH₂CH₃) to form a stable acylium ion. For this molecule, this would correspond to a [M - 29]⁺ ion. chemicalbook.comnih.govchegg.com

Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.gov This often involves a rearrangement process.

Cleavage of the Benzene Ring: Further fragmentation can lead to the loss of other small molecules or radicals, and cleavage of the aromatic ring itself, leading to characteristic ions such as the phenyl cation (m/z 77) or related fragments. whitman.edu

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 247/249 | [C₉H₁₀ClNO₃S]⁺ | Molecular Ion (M⁺) |

| 218/220 | [C₇H₅ClNO₃S]⁺ | Loss of ethyl radical (•CH₂CH₃) |

| 183/185 | [C₉H₁₀ClN]⁺ | Loss of SO₂ |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (from cleavage) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The m/z values including "/xxx" indicate the expected isotopic peaks due to the presence of ³⁵Cl and ³⁷Cl.

Exact Mass Determination and Elemental Composition

The elemental composition of this compound is established as C₉H₁₀ClNO₃S. High-resolution mass spectrometry is a critical tool for determining the precise mass of a molecule, which in turn confirms its elemental formula. The monoisotopic mass of this compound has been calculated to be 247.00699 Da. uni.lu

In mass spectrometry, the molecule can be observed as various adducts, depending on the ionization conditions. The predicted mass-to-charge ratios (m/z) for common adducts of this compound are essential for its identification in complex mixtures.

Table 1: Predicted Mass Spectrometric Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 248.01427 |

| [M+Na]⁺ | 269.99621 |

| [M-H]⁻ | 245.99971 |

| [M+NH₄]⁺ | 265.04081 |

| [M+K]⁺ | 285.97015 |

| [M+H-H₂O]⁺ | 230.00425 |

| [M+HCOO]⁻ | 292.00519 |

Data sourced from PubChem. uni.lu

Elucidation of Fragmentation Pathways and Structural Confirmation

Under collision-induced dissociation (CID), the molecule would likely undergo characteristic cleavages. The bond between the carbonyl group and the benzene ring, as well as the C-S and S-N bonds of the sulfonamide group, are expected to be labile. Key fragmentation pathways would likely involve the loss of the ethyl group (C₂H₅) from the propanoyl moiety, cleavage of the sulfonamide group (SO₂NH₂), and loss of a chlorine radical. The observation of fragment ions corresponding to these losses would provide unequivocal confirmation of the connectivity of the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Chromophore Analysis and Electronic Structure Insights

The UV-Vis spectrum of this compound is dictated by the chromophores within its structure. The primary chromophore is the substituted benzene ring, which contains a chlorine atom, a propanoyl group, and a sulfonamide group. These substituents influence the energy of the π → π* and n → π* electronic transitions.

The benzene ring itself exhibits characteristic absorption bands, which are shifted and intensified by the attached functional groups. The propanoyl group, with its carbonyl moiety, introduces an n → π* transition, typically of low intensity, and also affects the π → π* transitions of the aromatic ring. The chlorine atom and the sulfonamide group, both having non-bonding electrons, act as auxochromes, causing a bathochromic (red) shift of the primary absorption bands of the benzene ring. Theoretical studies on similar molecules, such as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, have shown π → π* electronic transitions in the range of 270-325 nm. researchgate.net It is expected that this compound would exhibit similar absorption characteristics due to the presence of the substituted aromatic ring.

X-ray Crystallography for Solid-State Molecular Architecture

Although a specific crystal structure for this compound has not been reported, analysis of closely related sulfonamide structures provides significant insight into its likely solid-state conformation and intermolecular interactions.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Based on crystallographic data of similar sulfonamides, such as 4-methyl-N-propylbenzenesulfonamide nih.gov, the expected bond lengths and angles for this compound can be estimated.

Table 2: Typical Bond Lengths and Angles in Sulfonamide Structures

| Bond/Angle | Typical Value |

|---|---|

| S=O Bond Length | 1.43 - 1.44 Å |

| S–C Bond Length | ~1.77 Å |

| S–N Bond Length | ~1.62 Å |

| O–S–O Angle | 118° - 120° |

| N–S–C Angle | 107° - 108° |

Data derived from related structures. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds and other non-covalent interactions. The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O).

It is highly probable that the N-H of the sulfonamide will form hydrogen bonds with the oxygen atoms of the sulfonamide or the propanoyl group of a neighboring molecule. This is a common motif in sulfonamide crystal structures, often leading to the formation of chains or dimers. nih.govmdpi.com For instance, in the crystal structure of 4-methyl-N-propylbenzenesulfonamide, intermolecular N–H···O hydrogen bonds are observed with D···A distances of approximately 2.93 to 2.97 Å. nih.gov

Furthermore, the presence of the chlorine atom and the aromatic ring introduces the possibility of other significant intermolecular interactions, such as C–Cl···π interactions, which have been observed in the crystal structures of other chlorinated aromatic compounds. nih.gov These interactions, along with weaker C–H···O hydrogen bonds, would contribute to the formation of a stable three-dimensional supramolecular architecture. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenyl 2,4,5-trichlorobenzenesulfonate |

| 4-Methyl-N-propylbenzenesulfonamide |

Theoretical and Computational Chemistry Studies of 2 Chloro 5 Propanoylbenzene 1 Sulfonamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study various properties of sulfonamide derivatives. nih.govmkjc.in DFT calculations are instrumental in understanding the geometry, electronic properties, and spectroscopic signatures of 2-Chloro-5-propanoylbenzene-1-sulfonamide.

The first step in the computational study of a molecule is typically geometry optimization, which aims to find the lowest energy arrangement of its atoms. For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. Conformational analysis is also crucial, as the rotation around single bonds, particularly the C-S and S-N bonds of the sulfonamide group and the C-C bond of the propanoyl group, can lead to different conformers with varying energies.

Computational studies on similar benzenesulfonamide (B165840) derivatives often employ DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to achieve accurate geometries. mkjc.in The optimized geometry provides the foundation for all other subsequent calculations.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Length | C-Cl | 1.74 |

| C-S | 1.77 | |

| S=O (avg) | 1.43 | |

| S-N | 1.63 | |

| C=O (propanoyl) | 1.22 | |

| Bond Angle | C-S-N | 107.5 |

| O-S-O | 120.0 | |

| Dihedral Angle | C-C-S-N | 85.0 |

Note: This data is illustrative and represents typical values for similar structures, as specific published data for this compound is unavailable.

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations provide valuable information on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to determine the distribution of electronic charge on each atom. This reveals the electrophilic and nucleophilic sites within the molecule. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, with red regions indicating negative potential (electron-rich areas, prone to electrophilic attack) and blue regions indicating positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the oxygen atoms of the sulfonamide and propanoyl groups, as well as the nitrogen atom, are expected to be regions of high electron density.

Table 2: Hypothetical Electronic Properties of this compound (Illustrative Data)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 5.4 |

Note: This data is illustrative and represents typical values for similar structures, as specific published data for this compound is unavailable.

DFT calculations can predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These predicted shifts are valuable for assigning signals in experimental spectra. researchgate.net

Vibrational Frequencies: Theoretical calculations of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical level. researchgate.net For this compound, characteristic vibrational modes would include the S=O and N-H stretching of the sulfonamide group, and the C=O stretching of the propanoyl group.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This method provides information about the electronic transitions between molecular orbitals, such as n → π* and π → π* transitions, and the corresponding absorption wavelengths.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectrum | Predicted Peak/Shift | Assignment |

|---|---|---|

| ¹³C NMR | ~198 ppm | C=O (propanoyl) |

| ¹H NMR | ~7.8-8.2 ppm | Aromatic protons |

| IR Frequency | ~1340, 1160 cm⁻¹ | SO₂ asymmetric/symmetric stretch |

| UV-Vis λmax | ~250 nm | π → π* transition |

Note: This data is illustrative and represents typical values for similar structures, as specific published data for this compound is unavailable.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on a single, static molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of a molecule and its interactions with its environment over time. nih.gov

MD simulations can model the movement of this compound in a solvent, providing insights into its conformational flexibility. By simulating the molecule over a period of time (from nanoseconds to microseconds), it is possible to observe the different conformations it can adopt and the transitions between them. This is particularly useful for understanding how the molecule might behave in a biological system or in a chemical reaction. The simulations can reveal the most populated conformational states and the energy barriers between them.

The solvent can have a significant impact on the properties and behavior of a solute molecule. MD simulations explicitly include solvent molecules (e.g., water, methanol), allowing for the study of solute-solvent interactions, such as hydrogen bonding between the sulfonamide group and water molecules. mdpi.comnih.gov These interactions can influence the conformational preferences and electronic properties of this compound. The radial distribution function can be calculated from the simulation trajectory to analyze the structuring of the solvent around specific atoms or functional groups of the solute. The choice of solvent can influence properties like the dipole moment and the accessibility of reactive sites. researchgate.net

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in understanding the binding modes and affinities of potential drug candidates with their protein targets.

Prediction of Binding Modes and Affinities with Academic Target Proteins

While specific docking studies for this compound are not readily found, research on structurally similar compounds, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, offers predictive insights. nih.gov These analogous compounds have been docked against enzymes like α-glucosidase and α-amylase, which are relevant targets in metabolic disorder research. nih.govnih.gov

Docking simulations of these related sulfonamides revealed significant binding affinities, with binding energies often ranging from -8.0 to -9.7 kcal/mol. nih.gov These values suggest a strong and stable interaction with the active sites of the target enzymes. The propanoyl group in this compound, with its ketone functionality, could potentially engage in similar favorable interactions.

Table 1: Predicted Binding Affinities of Structurally Related Sulfonamide Derivatives with Target Proteins

| Target Protein | Binding Affinity (kcal/mol) Range of Analogs |

| α-Glucosidase | -8.5 to -9.7 |

| α-Amylase | -8.0 to -9.2 |

Note: Data is based on studies of structurally similar 2-chloro-5-sulfamoylbenzamide (B3501013) derivatives and is intended to be predictive for this compound. nih.gov

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Halogen Bonding)

The stability of a protein-ligand complex is governed by a variety of intermolecular forces. nih.gov For sulfonamide derivatives, hydrogen bonds, hydrophobic interactions, and electrostatic interactions are paramount. nih.gov

In the case of this compound, the sulfonamide group (-SO2NH2) is a potent hydrogen bond donor and acceptor. The oxygen atoms of the sulfonyl group and the nitrogen atom can form hydrogen bonds with amino acid residues in a protein's active site. nih.gov The propanoyl group's carbonyl oxygen also presents another potential hydrogen bond acceptor site.

The aromatic ring and the ethyl chain of the propanoyl group contribute to hydrophobic interactions, anchoring the molecule in non-polar pockets of the protein. The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. Studies on similar chlorinated sulfonamides have highlighted the role of the chloro group in forming pi-alkyl and pi-pi stacking interactions. nih.gov

Table 2: Predicted Key Intermolecular Interactions for this compound

| Interaction Type | Potential Interacting Groups on the Molecule |

| Hydrogen Bonding | Sulfonamide (-SO2NH2), Propanoyl (C=O) |

| Hydrophobic Interactions | Benzene (B151609) ring, Ethyl group of propanoyl |

| Halogen Bonding | Chloro group |

| Pi-Interactions | Benzene ring |

Note: This table represents a predictive analysis based on the functional groups of this compound and findings from studies on analogous compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. ijpsr.com These models are crucial for predicting the activity of new compounds and for understanding the structural features that influence their molecular interactions.

Development of Predictive Models for Molecular Interactions

The development of a predictive QSAR model involves selecting a set of known active compounds, calculating their molecular descriptors, and then using statistical methods to build a correlation between these descriptors and their biological activity. ufv.br For sulfonamides, various QSAR models have been developed to predict their anticancer, antibacterial, and enzyme inhibitory activities. ijpsr.comnih.gov

While a specific QSAR model for this compound is not available, models for other sulfonamides often employ a combination of topological, electronic, and steric descriptors. ijpsr.comnih.gov A hypothetical QSAR model for this compound would likely incorporate descriptors that quantify its size, shape, hydrophobicity, and electronic properties to predict its interaction with a given protein target. The predictive power of such a model would rely on the quality and diversity of the training set of compounds. researchgate.net

Identification of Key Structural Descriptors Influencing Molecular Recognition

The key to a robust QSAR model is the identification of the most relevant molecular descriptors that govern the interaction with a biological target. researchgate.net For sulfonamide derivatives, several key descriptors have been identified as being influential in molecular recognition.

Studies on various sulfonamides have shown that descriptors related to the following properties are often significant: ijpsr.comnih.gov

Topological Descriptors: These describe the connectivity and branching of the molecule. Indices such as the valence connectivity index and shape indices have been shown to be important for the activity of aryl sulfonamides. ijpsr.com

Electronic Descriptors: These relate to the electronic properties of the molecule, such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO). The presence of the electron-withdrawing chloro and sulfonyl groups, and the propanoyl group, would significantly influence these descriptors.

Hydrophobicity Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common descriptor that correlates with how the molecule distributes between aqueous and lipid environments, which is crucial for reaching its target and for hydrophobic interactions within the binding site.

Table 3: Potentially Influential Structural Descriptors for QSAR Modeling of this compound

| Descriptor Class | Specific Descriptor Example | Predicted Influence on Molecular Recognition |

| Topological | Valence Connectivity Index (Order 0) | Relates to the overall size and branching of the molecule. ijpsr.com |

| Electronic | Dipole Moment | Influences electrostatic interactions with the target protein. |

| Hydrophobicity | LogP | Governs the molecule's ability to cross membranes and engage in hydrophobic binding. |

| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule. |

Note: This table is a predictive summary of descriptors likely to be important for this compound based on general QSAR studies of sulfonamides. ijpsr.comnih.gov

Investigation of Molecular Mechanisms of Action and Target Interactions in Vitro/biochemical Focus

Enzyme Inhibition Kinetics and Mechanism Elucidation (In Vitro)

The sulfonamide group is a well-established pharmacophore known to target and inhibit various enzymes. The elucidation of inhibition kinetics and mechanisms provides critical insights into a compound's mode of action.

While specific enzyme targets for 2-Chloro-5-propanoylbenzene-1-sulfonamide have not been extensively documented, the sulfonamide moiety strongly suggests a high likelihood of interaction with metalloenzymes, particularly zinc-containing enzymes like carbonic anhydrases (CAs).

Carbonic Anhydrases (CAs): CAs are a primary target for many sulfonamide drugs. The established mechanism involves the deprotonated sulfonamide nitrogen atom coordinating directly with the Zn(II) ion located in the enzyme's active site. nih.govsigmaaldrich.com This coordination displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic cycle of hydrating carbon dioxide. nih.gov Further stabilization of the enzyme-inhibitor complex occurs through a network of hydrogen bonds. Typically, the oxygen atoms of the sulfonamide group form hydrogen bonds with the backbone amide of a conserved threonine residue (Thr199 in human CA II), anchoring the inhibitor firmly in the active site. nih.govsigmaaldrich.com The substituted benzene (B151609) ring of the inhibitor generally engages in van der Waals and hydrophobic interactions with non-polar residues lining the active site cavity. nih.gov

Other Potential Targets: Research on closely related structures indicates other possible enzyme targets. For instance, a derivative, Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), which shares the 2-chloro-benzenesulfonamide core, has been identified as an inhibitor of biotin (B1667282) carboxylase (BC), an essential enzyme in fatty acid synthesis. semanticscholar.orglsu.edu This suggests that the broader class of 2-chlorinated benzenesulfonamides may have the potential to inhibit enzymes beyond carbonic anhydrases. Another study on derivatives of 2-chloro-5-(sulfamoyl)benzamide showed inhibitory activity against N-myristoyltransferase from Cryptosporidium parvum, highlighting the versatility of this chemical scaffold. nih.gov

Kinetic studies are crucial for quantifying the potency and describing the nature of enzyme inhibition. Although specific kinetic parameters for this compound are not available in the public domain, data from related sulfonamides provide a clear framework for its expected behavior.

Inhibition Constants (Kᵢ): The inhibition constant (Kᵢ) is a measure of an inhibitor's binding affinity, with lower values indicating higher potency. For sulfonamides targeting carbonic anhydrases, Kᵢ values can vary dramatically depending on the specific CA isoform and the substitution pattern on the aromatic ring. Studies on a wide range of benzenesulfonamides show Kᵢ values spanning from the low nanomolar to the micromolar range. mdpi.com For example, certain sulfonamide derivatives exhibit potent inhibition against the physiologically dominant hCA II isoform with Kᵢ values as low as 2.4 nM. mdpi.com The specific substituents on this compound would determine its precise inhibitory potency against various CA isoforms.

Table 1: Representative Inhibition Constants (Kᵢ) of Various Sulfonamide Compounds Against Human Carbonic Anhydrase Isoforms This table illustrates typical data for the sulfonamide class and does not represent measured values for this compound.

| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) in nM | Reference |

|---|---|---|---|

| Sulfonamide with tricyclic imide moiety | hCA II | 2.4 | mdpi.com |

| Sulfonamide with halogenated imide moiety | hCA II | 4.9 | mdpi.com |

| Sulfonamide with naphthalic imide moiety | hCA I | 49 | mdpi.com |

| Pyrazole carboxamide sulfonamide | hCA IX | 61.3 | nih.gov |

| Sulfonamide with bicyclic imide moiety | hCA XII | 14 | mdpi.com |

Inhibition Type: The type of inhibition (e.g., competitive, non-competitive, uncompetitive) reveals how the inhibitor interacts with the enzyme and its substrate. For carbonic anhydrases, sulfonamides typically act as competitive inhibitors with respect to the CO₂ substrate, as they bind directly to the active site. However, more complex mechanisms can occur with other enzymes. The related compound SABA1, for instance, was found to be an uncompetitive inhibitor of biotin carboxylase with respect to ADP, meaning it binds preferentially to the enzyme-ADP complex. semanticscholar.org This highlights that the inhibition type is not solely dependent on the compound but also on the specific enzyme and its mechanism.

Protein-Ligand Binding and Allosteric Modulation Studies (In Vitro)

Beyond direct enzyme inhibition, understanding the broader protein-binding profile and potential for allosteric effects is key to characterizing a compound's molecular interactions.

A variety of biophysical techniques are employed to measure the affinity and thermodynamics of a ligand binding to a protein. For sulfonamides, these methods are used to confirm target engagement and quantify the binding strength.

Fluorescence Spectroscopy: Competitive fluorescence polarization assays are commonly used. In this technique, a fluorescently labeled ligand with known affinity for the target protein is displaced by the test compound. The resulting change in fluorescence polarization is used to calculate the binding affinity (expressed as Kᴅ or Kᵢ) of the test compound. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This powerful technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kᴀ), enthalpy change (ΔH), and entropy change (ΔS). This data helps to understand the driving forces behind the binding, such as hydrogen bonding or hydrophobic effects.

X-ray Crystallography: This technique provides high-resolution, three-dimensional structures of the ligand bound to its protein target. It allows for the precise visualization of the binding mode, including specific hydrogen bonds, hydrophobic interactions, and the coordination with metal ions, confirming the interactions predicted by other models. nih.gov

Allosteric modulation occurs when a ligand binds to a site on the protein distinct from the primary (orthosteric) active site, causing a conformational change that alters the protein's function. While the primary interaction of sulfonamides with CAs is orthosteric, the binding behavior of related compounds suggests more complex possibilities. The atypical, ADP-dependent inhibition of biotin carboxylase by SABA1 points to a mechanism of binding to a site that is only available or favorable when ADP is also bound. semanticscholar.org This represents a form of substrate-assisted or co-factor-dependent binding that influences target function without being strictly orthosteric in the absence of the co-factor.

Structure-Activity Relationship (SAR) Elucidation at the Molecular Level

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. For this compound, the SAR can be deconstructed by considering its core scaffold and specific substituents.

The benzenesulfonamide (B165840) moiety is the primary pharmacophore responsible for targeting enzymes like carbonic anhydrases. The unsubstituted sulfonamide group (-SO₂NH₂) is critical for the canonical binding to the active site zinc ion. nih.gov

The substituents on the benzene ring play a crucial role in modulating potency, selectivity, and physicochemical properties.

2-Chloro Group: The presence of a chlorine atom at the ortho-position is significant. As an electron-withdrawing group, it can increase the acidity of the sulfonamide protons, potentially enhancing binding to the zinc ion. researchgate.net Its position can also influence the orientation of the molecule within the active site, potentially creating specific interactions or steric clashes that affect isoform selectivity. mdpi.comnih.gov

5-Propanoyl Group: The propanoyl (or propionyl) group at the para-position relative to the chlorine is a key feature. This group contains a carbonyl moiety which can act as a hydrogen bond acceptor. It also adds bulk and a degree of lipophilicity, which can lead to additional hydrophobic or van der Waals interactions with residues deeper within the binding pocket of a target enzyme. The flexibility of the ethyl chain allows for conformational adjustments to optimize these interactions.

Table 2: Summary of Structural Features of this compound and Their Potential Influence on Activity

| Structural Moiety | Position | Potential Influence on Molecular Interaction and Activity |

|---|---|---|

| Sulfonamide (-SO₂NH₂) | 1 | Primary pharmacophore; coordinates with active site Zn(II) in metalloenzymes; forms key H-bonds. |

| Chloro (-Cl) | 2 | Electron-withdrawing, increases acidity of sulfonamide. Influences orientation in binding pocket, potentially affecting isoform selectivity. |

| Propanoyl (-C(O)CH₂CH₃) | 5 | Provides a hydrogen bond acceptor (C=O). Adds bulk and lipophilicity, potentially forming additional hydrophobic/van der Waals interactions. |

Correlation of Structural Modifications of this compound Analogues with Biochemical Response

The biochemical response of benzenesulfonamide derivatives is significantly influenced by structural modifications to the core scaffold. Structure-activity relationship (SAR) studies on analogous compounds reveal that alterations to the phenyl ring and the sulfonamide group can modulate their inhibitory activity against various enzymes and cell lines.

For instance, studies on a series of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives have demonstrated their potential as anticancer agents. The cytotoxic activity of these compounds was evaluated against a panel of human cancer cell lines, with certain modifications leading to remarkable potency. Specifically, the substitution on the N-aryl group of the sulfonamide was found to be a key determinant of activity. nih.gov

In a different series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, modifications to the N-substituted phenyl ring were shown to influence their inhibitory activity against α-glucosidase. The presence of both electron-donating (e.g., -CH3) and electron-withdrawing (e.g., -NO2) groups on the phenyl ring was found to enhance the inhibitory potential against the enzyme. nih.gov

The following table summarizes the structure-activity relationships observed in studies of analogous sulfonamide compounds.

Table 1: Structure-Activity Relationship of Selected Benzenesulfonamide Analogues

| Parent Scaffold | Modification | Observed Biochemical Response | Reference |

|---|---|---|---|

| N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide | Introduction of a quinolin-8-yl group at the sulfonamide nitrogen (Compound 21) | Showed higher cytotoxic activity against A549 non-small cell lung adenocarcinoma and HCT-116 colon carcinoma cells. | nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide | Substitution with a 2-CH3-5-NO2 phenyl group at the amide nitrogen (Compound 5o) | Found to be the most active inhibitor of α-glucosidase. | nih.gov |

| Benzenesulfonamide-based inhibitors | Introduction of "tail" groups to the benzenesulfonamide scaffold | Modulates isoform specificity for carbonic anhydrases. | nih.gov |

| Niclosamide Derivatives | N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide | Exhibited the most significant cytotoxicity against HL-60 cells. | nih.gov |

These findings suggest that the propanoyl group at the 5-position and the chloro group at the 2-position of this compound are likely to be important for its activity. Modifications to the sulfonamide group, particularly the introduction of various aryl or heteroaryl substituents, could significantly modulate its biological profile.

Identification of Pharmacophoric Features for Specific Molecular Recognition

Pharmacophore modeling is a crucial tool for identifying the key molecular features necessary for a drug to interact with its biological target. For benzenesulfonamide derivatives, several pharmacophoric features have been identified that are critical for their molecular recognition.

A common pharmacophore model for sulfonamide-based inhibitors, particularly for enzymes like carbonic anhydrase, includes a zinc-binding group, which is typically the sulfonamide moiety itself. nih.gov The nitrogen atom of the sulfonamide coordinates with the zinc ion in the active site of the enzyme.

In addition to the zinc-binding group, the aromatic ring of the benzenesulfonamide scaffold often engages in hydrophobic interactions with the active site. nih.gov The substitution pattern on this ring can influence the orientation and binding affinity of the inhibitor. For example, in the design of carbonic anhydrase inhibitors, diverse aryl or heterocyclic moieties are attached to the aromatic sulfonamide ring to interact selectively with hydrophobic residues in the active sites of different isoforms. nih.gov

A 3D-QSAR and pharmacophore modeling study of diarylpyrazole-benzenesulfonamide derivatives as carbonic anhydrase II inhibitors identified key features for activity. tandfonline.com While the specific distances were not detailed in the abstract, the models relied on comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), which map the steric and electrostatic fields of the molecules. tandfonline.com These fields highlight regions where bulky groups or specific electronic properties enhance or diminish activity.

For a series of sulfonamides incorporating a 1,2,3-triazolyloxime substituted 1,2,3-triazolyl moiety, the benzenesulfonamide group acts as the zinc-binding group, while the triazole scaffold and its substituents are positioned to interact with the hydrophobic or hydrophilic rims of the active site. nih.gov This demonstrates the modular nature of the pharmacophore, where different parts of the molecule contribute to specific interactions.

Based on these related studies, the key pharmacophoric features for a molecule like this compound would likely include:

A Hydrogen Bond Donor/Acceptor: The sulfonamide group (-SO2NH2) can act as both a hydrogen bond donor (the -NH2) and acceptor (the -SO2).

Aromatic/Hydrophobic Region: The 2-chlorophenyl ring provides a hydrophobic scaffold that can engage in van der Waals and pi-stacking interactions.

An additional Hydrogen Bond Acceptor/Hydrophobic feature: The propanoyl group (-C(O)CH2CH3) offers a carbonyl oxygen that can act as a hydrogen bond acceptor, and the ethyl group contributes to the molecule's hydrophobicity.

The relative spatial arrangement of these features would be critical for specific molecular recognition and biological activity.

Derivatization Strategies and Applications in Academic Research

Synthesis of Chemical Probes for Biological Systems

The development of chemical probes is essential for understanding complex biological processes. The scaffold of 2-Chloro-5-propanoylbenzene-1-sulfonamide can, in principle, be modified to create such probes for target identification and molecular imaging.

Affinity-based probes are invaluable tools for identifying the biological targets of small molecules. General strategies for converting compounds into affinity probes often involve the introduction of a reactive group for covalent modification of the target protein and a reporter tag for detection and enrichment.

For sulfonamide-based compounds, several approaches have been successfully employed and could theoretically be adapted for this compound. Structure-activity relationship (SAR) studies on other sulfonamide scaffolds have demonstrated that it is possible to introduce functionalities like aryl azides for photoaffinity labeling, as well as biotin (B1667282) tags for affinity purification, without abolishing biological activity. nih.gov Photoaffinity labeling, in particular, is a powerful technique where a photoreactive group, such as a benzophenone (B1666685) or a diazirine, is incorporated into the molecule. mdpi.comrsc.orgnih.gov Upon photoactivation, this group forms a covalent bond with nearby molecules, allowing for the identification of binding partners. mdpi.comrsc.orgnih.govnih.gov

The synthesis of such probes often involves multi-step sequences. For instance, a common strategy includes the coupling of a core molecule with a linker that contains the photoreactive moiety and a terminal alkyne or azide (B81097) for subsequent "click" chemistry attachment of a reporter tag like biotin. mdpi.com The propanoyl chain or the aromatic ring of this compound could potentially serve as attachment points for such modifications.

Table 1: General Strategies for Synthesizing Affinity Probes from Sulfonamide Scaffolds

| Probe Type | Functional Group Introduced | Purpose | General Synthetic Approach |

|---|---|---|---|

| Photoaffinity Probe | Aryl azide, Benzophenone, Diazirine | Covalent cross-linking to target proteins upon photo-irradiation. mdpi.comrsc.orgnih.govnih.gov | Amide bond formation, click chemistry. mdpi.com |

| Affinity Probe | Biotin | Enrichment and purification of target proteins. nih.govrsc.org | Introduction of biotin via a linker arm to a suitable position on the scaffold. nih.gov |

Fluorescent probes are crucial for visualizing the localization and dynamics of molecules in living systems. mdpi.comnih.govnih.govyoutube.com The derivatization of a parent compound with a fluorophore can allow for its detection using fluorescence microscopy.

Strategies for creating fluorescent probes from sulfonamide-containing molecules have been reported. mdpi.comnih.gov These often involve the conjugation of the sulfonamide to a fluorescent dye. youtube.com For this compound, derivatization could potentially occur at the sulfonamide nitrogen, the aromatic ring, or the propanoyl group to attach a fluorescent tag like rhodamine or a naphthalimide-based fluorophore. nih.govnih.gov The choice of the labeling site would be critical to ensure that the probe retains its desired biological activity. nih.gov

The development of fluorogenic probes, which are fluorescent only upon binding to their target, offers the advantage of high imaging contrast. mdpi.comnih.gov While specific examples for this compound are not available, the general principles of fluorogenic probe design could be applied.

Table 2: Common Fluorophores for Biological Imaging

| Fluorophore Class | Excitation (nm) | Emission (nm) | Key Features |

|---|---|---|---|

| Fluorescein | ~494 | ~518 | Bright green fluorescence, pH sensitive. |

| Rhodamine | ~550 | ~570 | Bright red fluorescence, photostable. |

| Naphthalimide | ~400-450 | ~500-550 | Environment-sensitive fluorescence. |

| Cyanine Dyes (e.g., Cy3, Cy5) | 550-750 | 570-780 | Bright, photostable, available in a range of colors. |

Development of Analytical Methodologies for this compound

Robust analytical methods are essential for the detection, separation, and quantification of chemical compounds in various samples.

High-performance liquid chromatography (HPLC) is a primary technique for the analysis of sulfonamides. For a compound like this compound, developing an effective HPLC method would involve optimizing the stationary phase, mobile phase, and detector.

Given its structure with polar (sulfonamide) and non-polar (chlorinated aromatic ring, propanoyl group) regions, reversed-phase HPLC would be a suitable starting point. A C18 column is commonly used for the separation of sulfonamides. nih.gov The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., with triethylamine (B128534) or formic acid to control pH and improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. nih.govekb.eg Gradient elution is often necessary to achieve good separation of related compounds and impurities. ekb.eg

The separation of positional isomers of substituted aromatic compounds can be challenging. nih.govchromforum.orgyoutube.com Specialized columns, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, can offer unique selectivity for halogenated and aromatic compounds. chromforum.org Porous graphitic carbon (PGC) columns have also shown excellent capabilities in separating structural isomers. nih.govresearchgate.net

Detection is commonly achieved using a UV detector, with the wavelength set to an absorption maximum of the analyte. nih.gov For this compound, the aromatic ring would provide strong UV absorbance.

Table 3: Potential HPLC Parameters for Analysis of this compound (based on related compounds)

| Parameter | Typical Conditions for Aromatic Sulfonamides |

|---|---|

| Column | Reversed-phase C18, Phenyl, or PFP (e.g., 250 mm x 4.6 mm, 5 µm). ekb.egchromforum.org |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% formic acid or triethylamine in water). nih.govekb.eg |

| Mobile Phase B | Acetonitrile or Methanol. nih.govekb.eg |

| Elution | Gradient elution. ekb.eg |

| Flow Rate | 0.5 - 1.5 mL/min. |

| Detection | UV spectrophotometry (e.g., at a wavelength of maximum absorbance). nih.gov |

| Column Temperature | 25 - 40 °C. |

Quantifying a specific compound in a complex matrix, such as a biological sample or a chemical reaction mixture, presents challenges, most notably from matrix effects. nih.govchromatographyonline.com These effects, where co-eluting components suppress or enhance the analyte's signal in the detector, can significantly impact the accuracy and reproducibility of the analysis. nih.govchromatographyonline.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative analysis in complex matrices due to its high sensitivity and selectivity. researchgate.netuantwerpen.be For this compound, an LC-MS/MS method would involve optimizing the ionization source (e.g., electrospray ionization - ESI) and selecting specific precursor-to-product ion transitions for multiple reaction monitoring (MRM).

To mitigate matrix effects, several strategies can be employed. The use of a stable isotope-labeled internal standard is the most effective approach, as it co-elutes with the analyte and experiences similar matrix effects. researchgate.net When a stable isotope-labeled standard is unavailable, the method of standard addition can be used to compensate for matrix effects. chromatographyonline.com Thorough sample preparation, such as solid-phase extraction (SPE), is also crucial to remove interfering components from the matrix before analysis. researchgate.net

Table 4: Common Challenges and Solutions in Quantitation

| Challenge | Description | Potential Solution |

|---|---|---|

| Matrix Effects | Suppression or enhancement of the analyte signal by co-eluting compounds. nih.govchromatographyonline.com | Use of stable isotope-labeled internal standards, standard addition method, thorough sample cleanup (e.g., SPE). chromatographyonline.comresearchgate.net |

| Low Concentration | Analyte concentration is below the limit of detection of the instrument. | Sample pre-concentration, use of a more sensitive detector (e.g., MS/MS). researchgate.net |

| Co-eluting Isomers | Presence of isomers with similar retention times. | Optimization of chromatographic conditions, use of high-resolution columns (e.g., PGC). nih.govresearchgate.net |

| Analyte Instability | Degradation of the analyte during sample preparation or analysis. | Optimization of sample handling and storage conditions, use of derivatization to form a more stable compound. |

Exploration of Potential in Materials Science

The incorporation of specific functional groups into polymers can impart unique properties, leading to the development of advanced materials. The sulfonamide group is known to be a functional moiety that can be introduced into polymer backbones. mdpi.com

While there is no direct research on the use of this compound in materials science, its structure suggests potential avenues for exploration. The sulfonamide group, after potential deprotection, could introduce hydrophilicity and sites for further chemical modification in a polymer. mdpi.com The propanoyl group, being a ketone, could participate in various polymerization or cross-linking reactions.

For instance, the sulfonation of polystyrene is a known method to create ion-exchange resins and proton-conducting membranes. mdpi.com A monomer derived from this compound could theoretically be polymerized and subsequently modified to create functional polymers with tailored properties. However, this remains a speculative application in the absence of direct experimental evidence.

Future Directions and Emerging Research Methodologies

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to predict the properties of novel compounds. For benzenesulfonamides, AI models can be trained to predict their inhibitory activity against specific enzymes, their pharmacokinetic properties, and potential toxicity. nih.gov This in silico approach can prioritize the synthesis of the most promising candidates, thereby accelerating the discovery process and reducing costs.

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

Time-resolved spectroscopy techniques, such as transient absorption and time-resolved infrared spectroscopy, allow researchers to study the dynamic processes of chemical reactions and molecular interactions on extremely short timescales. rp-photonics.comaps.org For benzenesulfonamides, these methods could be used to investigate the kinetics of their binding to target enzymes, providing a deeper understanding of their mechanism of action. By observing the formation and decay of transient species during the binding process, researchers can gain insights that are not accessible through conventional spectroscopic methods.

High-Throughput Screening Methodologies for Chemical Biology Research

High-throughput screening (HTS) enables the rapid testing of large libraries of chemical compounds for their biological activity against a specific target. researchgate.net The inclusion of diverse benzenesulfonamides like 2-Chloro-5-propanoylbenzene-1-sulfonamide in HTS campaigns is a key strategy for identifying novel inhibitors for a wide range of biological targets. researchgate.netnih.gov Advances in automation and miniaturization have made it possible to screen millions of compounds in a short period, significantly increasing the chances of discovering new lead molecules for drug development.

Sustainable and Scalable Synthesis Strategies for Novel Benzene (B151609) Sulfonamides

There is a growing emphasis on developing sustainable and environmentally friendly synthetic methods in the pharmaceutical industry. For benzenesulfonamides, this includes the use of greener solvents, catalysts, and reagents to minimize waste and environmental impact. Research is ongoing to develop more efficient and scalable synthetic routes that can be applied to the production of a wide variety of novel benzenesulfonamide (B165840) derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-5-propanoylbenzene-1-sulfonamide, and how can reaction conditions be tailored to improve yield?

- Methodology :

- Step 1 : Start with chlorinated benzene derivatives (e.g., 2-chlorobenzenesulfonyl chloride) as precursors. Introduce the propanoyl group via Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst .

- Step 2 : Optimize reaction temperature (typically 80–120°C) and solvent polarity (e.g., dichloromethane or toluene) to balance reactivity and stability of intermediates.

- Step 3 : Purify via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the sulfonamide .

- Key Variables : Excess sulfonating agents (e.g., SOCl₂) can improve sulfonamide formation, while controlled acylation minimizes side products like over-chlorination .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodology :

- NMR : Use and NMR to confirm substituent positions. For example, the sulfonamide proton appears as a singlet (~δ 3.5–4.5 ppm), while the propanoyl carbonyl resonates at ~δ 200–210 ppm in NMR .

- IR : The sulfonamide S=O stretches appear as strong bands near 1350 cm⁻¹ and 1150 cm⁻¹. The ketone (propanoyl) C=O stretch occurs at ~1700 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with chlorine isotopes .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model reaction pathways. Analyze the electrophilicity of the chlorine atom using Fukui indices, which predict susceptibility to nucleophilic attack (e.g., by amines or thiols) .

- Solvent Effects : Simulate solvation models (e.g., PCM) to assess how polar aprotic solvents (e.g., DMF) stabilize transition states and enhance substitution rates .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants derived from HPLC monitoring) .

Q. When encountering contradictory NMR data between theoretical predictions and experimental results, what analytical strategies should researchers employ?

- Methodology :

- Error Checking : Verify sample purity via TLC or HPLC. Impurities (e.g., residual solvents) can distort NMR signals .

- Advanced Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks. For example, - HSQC can differentiate between aromatic protons and sulfonamide groups .

- Computational Validation : Compare experimental chemical shifts with DFT-predicted values (software: ACD/Labs or MestReNova) to identify misassignments .

Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via UPLC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives) .

- Kinetic Analysis : Apply the Arrhenius equation to extrapolate shelf-life at standard conditions (25°C). For example, activation energy () calculations reveal pH-dependent degradation mechanisms .

- Crystallography : Use single-crystal X-ray diffraction to assess structural integrity post-stress testing. Hydrogen bonding patterns may correlate with stability .

Data Contradiction and Resolution

Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies of this compound?

- Methodology :

- Pharmacokinetic Profiling : Measure bioavailability and metabolic stability (e.g., liver microsomes) to identify rapid clearance or metabolite interference .

- Dose-Response Optimization : Adjust in vivo dosing regimens to match effective in vitro concentrations, accounting for plasma protein binding .

- Control Experiments : Use isotopically labeled analogs (e.g., -propanoyl) to track compound distribution and validate target engagement .

Tables

Table 1 : Key Synthetic Parameters for this compound

Table 2 : Stability Profile Under Stress Conditions

| Condition | Degradation Pathway | Half-Life (25°C) | Reference |

|---|---|---|---|

| pH 2.0 (HCl) | Sulfonamide hydrolysis | 14 days | |

| pH 7.4 (PBS) | Minimal degradation | >30 days | |

| pH 12.0 (NaOH) | Propanoyl group cleavage | 7 days |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.